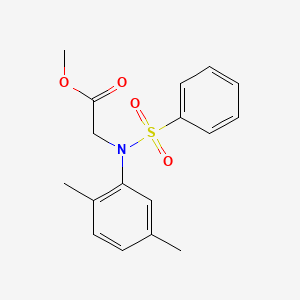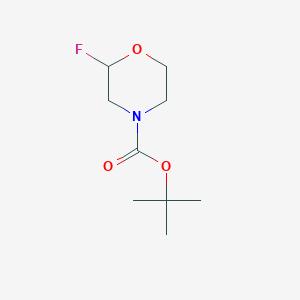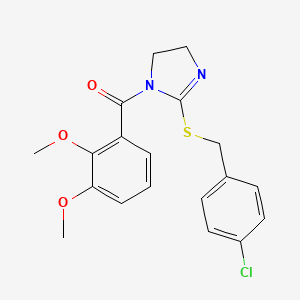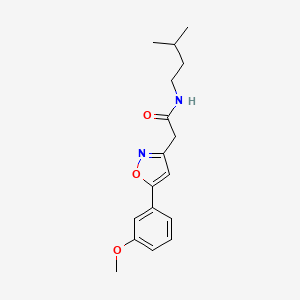
1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride” is a chemical compound with the molecular formula C8H14Cl3N3. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3.2ClH/c9-7-5-11(6-7)8-3-1-2-4-10-8;;/h1-4,7H,5-6,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Biological Evaluation
- Antidepressant and Nootropic Agents : The synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which include structures related to "1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride", demonstrated potential antidepressant and nootropic activities. Compounds exhibited significant effects in dose-dependent manners, suggesting the 2-azetidinone skeleton's potential as a CNS active agent for developing potent CNS active agents (Thomas et al., 2016).
Synthesis and Antimicrobial Activity
- Antimicrobial and Antitubercular Activities : The synthesis of pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities revealed significant potential. The study provides a foundation for designing further antibacterial and antitubercular compounds, indicating the chemical's utility in developing new therapeutic agents (Chandrashekaraiah et al., 2014).
Chemical Synthesis Techniques
- Efficient Syntheses of Azetidines : Research into the palladium-catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions highlights the efficient methods to synthesize azetidine, pyrrolidine, and indoline compounds. This demonstrates the compound's relevance in facilitating novel synthetic pathways, potentially leading to new drug discoveries (He et al., 2012).
Antifungal Applications
- Potent Antifungal Agents : Synthesis of new pyridine derivatives, including structures similar to "this compound", showed potent antifungal activities. This underscores the compound's potential in contributing to the development of new antifungal agents, addressing the need for more effective treatments against fungal infections (Rajput et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with the compound provide guidance on how to handle, store, and dispose of the compound safely .
properties
IUPAC Name |
1-pyridin-2-ylazetidin-3-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.3ClH/c9-7-5-11(6-7)8-3-1-2-4-10-8;;;/h1-4,7H,5-6,9H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFSEXYBDCYETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2942289.png)
![N-[(4-fluorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2942290.png)
![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid](/img/structure/B2942291.png)
![4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2942292.png)





![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2942299.png)
![1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/no-structure.png)
![5-(1,2-dithiolan-3-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide](/img/structure/B2942304.png)